molecular formula C10H12Cl2N2 B14850070 2-(2,3-Dichlorophenyl)piperazine

2-(2,3-Dichlorophenyl)piperazine

Cat. No.: B14850070
M. Wt: 231.12 g/mol
InChI Key: SVLLXKUZGSRFBC-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)piperazine is a substituted piperazine derivative characterized by a phenyl ring with chlorine atoms at the 2- and 3-positions. This compound serves as a critical intermediate in medicinal chemistry due to its versatility in modulating receptor binding and biological activity. Its synthesis typically involves alkylation of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine, followed by modifications such as thiourea or urea conjugation . The dichlorophenyl group enhances lipophilicity and electronic interactions, making it a scaffold of interest for targeting serotonin (5-HT), dopamine (D2/D3), and other receptors .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)piperazine

InChI

InChI=1S/C10H12Cl2N2/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2

InChI Key

SVLLXKUZGSRFBC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,3-Dichlorophenyl)piperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the same cyclization method is employed, but with optimized conditions to ensure high yield and purity. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is maintained at 1:0.8-2.0, and the reaction is conducted in a controlled environment to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-(2,3-dichlorophenyl)piperazine are strongly influenced by substituent variations on the phenyl ring or piperazine moiety. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Receptor Binding

Compound Substituent(s) Receptor Affinity Key Findings Reference
2-(2,3-Dichlorophenyl)piperazine 2,3-Cl₂ Dual 5-HT₆/D₂ ligands Exhibits nanomolar affinity for 5-HT₆ and D₂ receptors, enabling CNS applications .
2-(2,4-Dichlorophenyl)piperazine 2,4-Cl₂ Dopamine D₃ selectivity Reduced D₂ affinity compared to 2,3-Cl₂ analogs; higher selectivity for D₃ .
2-(2-Methoxyphenyl)piperazine 2-OCH₃ D₂/D₃ partial agonism Lacks inverse agonism; intrinsic efficacy at D₃ receptors is lower than 2,3-Cl₂ analogs .
4-(Benzo[d]isothiazol-3-yl)piperazine Benzoisothiazole D₂-selective ligands Minimal 5-HT₆ activity; highlights the role of aromatic heterocycles in receptor specificity .

Key Insight : The 2,3-dichloro configuration optimizes dual receptor engagement, while positional isomerism (e.g., 2,4-Cl) or electron-donating groups (e.g., OCH₃) reduce cross-reactivity.

Bioactivity Comparisons

2.2.1. Urease Inhibition

Conjugates of 2-(2,3-dichlorophenyl)piperazine with thiourea/urea and amino acids (e.g., Gly, Phe) demonstrated potent urease inhibition (IC₅₀: 2.6–4.2 µM), outperforming thiourea (IC₅₀: 21 µM). Fluorine substitution at the phenyl para position further enhanced activity, suggesting halogen interactions with the enzyme’s active site .

2.2.2. Anticancer Activity

In mammary carcinoma (MCF-7), analogs retaining the 2,3-dichlorophenyl group (e.g., compound 4e, IC₅₀: 5.9 µM) showed superior cytotoxicity compared to analogs with 4-tolyl (IC₅₀: 63.66 µM) or 4-chlorophenyl groups (IC₅₀: 20.91 µM) .

2.2.3. Antimicrobial Activity

Schiff base derivatives (e.g., 6j ) with 2,3-dichlorophenylpiperazine exhibited MIC values comparable to ampicillin against S. aureus and E. coli, emphasizing the role of chlorine in disrupting microbial membranes .

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